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Inosine-5'-diphosphate trisodium salt - 81012-88-6

Inosine-5'-diphosphate trisodium salt

Catalog Number: EVT-6725296
CAS Number: 81012-88-6
Molecular Formula: C10H11N4Na3O11P2
Molecular Weight: 494.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosine-5'-diphosphate trisodium salt is a nucleotide derivative that plays a significant role in various biochemical processes, particularly in nucleic acid metabolism and energy transfer. It serves as a precursor for the synthesis of other nucleotide analogs and is involved in enzymatic reactions that regulate cellular functions. This compound is commonly utilized in both research and industrial applications.

Source

Inosine-5'-diphosphate trisodium salt can be derived from inosine monophosphate through phosphorylation reactions. It is often produced through microbial fermentation processes, where specific strains of bacteria or yeast are genetically engineered to overproduce inosine monophosphate, which is then converted to inosine diphosphate via enzymatic phosphorylation .

Classification

This compound is classified as a nucleotide and falls under the category of nucleoside diphosphates. Its molecular formula is C₁₀H₁₁N₄O₁₁P₂Na₃, and it has a molecular weight of approximately 494.1 g/mol .

Synthesis Analysis

Methods

Inosine-5'-diphosphate trisodium salt can be synthesized using various methods:

  1. Phosphorylation of Inosine Monophosphate: This method typically employs phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base like triethylamine. The reaction conditions must be carefully controlled to optimize yield and purity.
  2. Microbial Fermentation: In industrial settings, genetically modified microorganisms are used to produce high yields of inosine monophosphate, which is subsequently converted into inosine diphosphate through enzymatic processes. This method allows for large-scale production suitable for commercial applications .

Technical Details

The synthesis process requires precise control over temperature and pH to ensure optimal conditions for the phosphorylation reactions. The purification process often involves crystallization techniques to isolate the trisodium salt form from the reaction mixture.

Molecular Structure Analysis

Structure

Inosine-5'-diphosphate trisodium salt consists of a ribose sugar, a hypoxanthine base, and two phosphate groups. The structure can be represented as follows:

  • Molecular Formula: C₁₀H₁₁N₄O₁₁P₂Na₃
  • Molecular Weight: 494.1 g/mol
  • Appearance: Typically appears as a white to off-white powder .

Data

The empirical formula can be expressed in Hill notation as C₁₀H₁₄N₄O₁₁P₂, with the compound being soluble in water due to its ionic nature .

Chemical Reactions Analysis

Reactions

Inosine-5'-diphosphate trisodium salt undergoes several types of chemical reactions:

  1. Oxidation: It can be oxidized to form inosine triphosphate using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: The compound can be reduced to inosine monophosphate using reducing agents such as sodium borohydride.
  3. Substitution: Phosphate groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives .

Technical Details

The reaction conditions for oxidation typically require acidic environments, while reduction reactions may necessitate alkaline conditions. The choice of reagents significantly influences the yield and specificity of the products formed.

Mechanism of Action

Inosine-5'-diphosphate trisodium salt plays a crucial role in nucleotide metabolism by acting as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions. It modulates signaling pathways by influencing protein kinases and other signaling molecules within cells.

Specifically, it participates in the regulation of nucleoside diphosphatase activity, which controls nucleotide levels crucial for cellular functions such as energy transfer and signal transduction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and temperatures.

Chemical Properties

  • pH: Typically neutral in solution
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under certain conditions.

The compound's properties make it suitable for various biochemical assays and applications in research settings .

Applications

Inosine-5'-diphosphate trisodium salt has diverse applications across multiple fields:

  1. Biochemistry: Used as a precursor in synthesizing other nucleotide analogs.
  2. Cell Biology: Important for studies involving nucleic acid metabolism and enzyme kinetics.
  3. Medicine: Investigated for potential therapeutic applications in treating metabolic disorders and as a diagnostic tool for certain diseases.
  4. Food Industry: Utilized in producing flavor enhancers and as an ingredient in biochemical assays .

This compound's versatility underscores its significance in both scientific research and industrial applications, making it a valuable tool for understanding complex biochemical processes.

Biochemical Mechanisms and Signaling Pathways Involving Inosine-5'-diphosphate Trisodium Salt

Role in Nucleotide Metabolism and Interconversion Networks

Inosine-5'-diphosphate trisodium salt (IDP) serves as a critical metabolic intermediary in purine nucleotide pathways, functioning both as a substrate and product in enzymatic interconversion networks. This nucleotide derivative participates in the purine salvage pathway, where it enables recycling of purine bases for nucleotide re-synthesis, thereby conserving cellular energy resources [1] [8]. The compound's structural similarity to adenosine and guanosine nucleotides allows enzymatic cross-talk, with IDP serving as a precursor for inosine triphosphate (ITP) synthesis through nucleotide diphosphate kinase activity [9].

Table 1: Enzymatic Reactions Involving Inosine-5'-diphosphate (IDP)

EnzymeReactionMetabolic Significance
Nucleoside diphosphataseIDP → Inosine + PhosphateHistochemical demonstration of enzyme activity
ITP PyrophosphataseITP → IDP + PhosphatePrevents deaminated nucleotide accumulation
Nucleoside diphosphate kinaseATP + IDP ⇌ ADP + ITPMaintains nucleotide triphosphate pools
5'-NucleotidaseIMP → Inosine + PhosphateTerminal step in purine catabolism

The deamination vulnerability of adenine nucleotides positions IDP at a crucial metabolic intersection. Adenosine deaminase converts adenosine to inosine, which subsequently enters phosphorylation pathways leading to IDP formation [9]. This pathway becomes particularly significant during cellular energy stress when ATP depletion accelerates purine interconversion. Additionally, IDP serves as a key substrate for studying nucleoside diphosphatase (NDPase) activity in histoenzymatic investigations, where its hydrolysis demonstrates enzyme localization and function in cellular energy regulation [7].

The enzyme inosine triphosphate pyrophosphatase (ITPA) represents another critical metabolic node involving IDP biochemistry. ITPA hydrolyzes deaminated purine nucleoside triphosphates (ITP/dITP) to their monophosphate forms via IDP intermediates, preventing their incorporation into nucleic acids and maintaining genomic integrity [9]. This enzymatic pathway underscores IDP's role as a metabolic checkpoint in nucleotide quality control.

Modulation of Intracellular Signal Transduction Cascades

IDP influences cellular signaling through multiple mechanisms, primarily by serving as a phosphate donor in kinase-mediated phosphorylation cascades and modulating nucleotide-dependent signaling complexes. As a structural analog of purine nucleotides, IDP competes with ATP and GTP in various enzymatic reactions, subtly altering signal amplification in energy-sensitive pathways [1] [4].

Table 2: IDP Involvement in Signal Transduction Pathways

Signaling PathwayMechanism of ActionResearch Applications
G protein activationBinds α-subunit nucleotide-binding sitesStudies of G protein-coupled receptor signaling
Calcium flux regulationModulates purinergic receptor sensitivityInvestigation of calcium-dependent signaling
Kinase phosphorylationAlters ATP-dependent kinase kineticsAnalysis of phosphorylation dynamics
Small GTPase functionInfluences GTP/GDP exchange ratesExamination of Ras superfamily regulation

Research demonstrates IDP's capacity to engage nucleotide-binding domains of signaling proteins. In HL-60 leukemia cell membrane studies, IDP derivatives showed enhanced hydrolysis compared to GTP in chemokine-stimulated assays, indicating selective engagement with specific Gα subunits [4] [5]. This property makes IDP trisodium salt invaluable for dissecting heterotrimeric G protein signaling mechanisms, particularly in systems where nucleotide hydrolysis kinetics reveal receptor activation states.

The compound further modulates calcium signaling pathways through indirect effects on purinergic receptor sensitivity. Studies using membrane preparations demonstrate that nucleotide diphosphates like IDP can influence P2Y receptor activation thresholds, thereby altering intracellular calcium flux dynamics [1] [4]. This regulatory function positions IDP as a subtle modulator of excitation-secretion coupling in neural and secretory systems.

Interaction with Purinergic Receptors and Second Messenger Systems

While not a primary ligand for classical purinergic receptors, IDP influences purinergic signaling through metabolic conversion to active nucleosides and nucleotides. IDP serves as a precursor pool for inosine generation, which subsequently modulates adenosine receptor (A₁, A₂ₐ, A₂в, A₃) activity through both direct binding and indirect alteration of adenosine availability [9].

The ectonucleotidase pathway represents a significant mechanism whereby IDP interfaces with purinergic signaling. Membrane-bound ectonucleotidases sequentially hydrolyze ATP to ADP, AMP, and adenosine, with IDP potentially entering this cascade through enzymatic interconversion [9]. This positions extracellular IDP pools to influence adenosine receptor tone, particularly in tissues with high ectonucleotidase expression such as neural synapses and vascular endothelium.

Research indicates that IDP metabolites interact with novel purinergic recognition sites distinct from classical P1 and P2 receptors. In guinea pig bladder preparations, inosine nucleotides demonstrated contractile activity at concentrations where adenosine nucleotides were ineffective, suggesting unique receptor populations responsive to deaminated nucleotides [4] [5]. These findings highlight the complexity of purinergic signaling beyond canonical receptors.

The second messenger implications of IDP metabolism extend to cyclic nucleotide regulation. Through its influence on adenosine availability, IDP indirectly modulates adenylyl cyclase activity via adenosine receptors coupled to both Gₛ (stimulatory) and Gᵢ (inhibitory) proteins [1] [9]. This dual regulatory capacity enables context-dependent fine-tuning of cAMP-dependent signaling pathways in response to cellular energy status.

Table 3: Purinergic Signaling Interactions of IDP Metabolites

Receptor TypeInteraction MechanismFunctional Consequence
Adenosine receptorsIndirect via inosine/adenosine conversionAltered cAMP production and vasodilation
Novel inosine receptorsDirect binding of deaminated nucleotidesSmooth muscle contraction in bladder preparations
P2Y receptorsCompetitive inhibition at nucleotide sitesModulated calcium mobilization
Adenosine transportersAltered substrate availabilityRegulation of extracellular adenosine concentrations

Table 4: Compound Nomenclature and Identifiers

Chemical DesignationIdentifier
IUPAC Name[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate trisodium salt
CAS Registry Number81012-88-6
Molecular FormulaC₁₀H₁₁N₄Na₃O₁₁P₂
Synonyms5'-IDP · 3Na; Inosine-5'-diphosphoric acid trisodium salt; Inosine 5'-pyrophosphate; IDP sodium salt; Trisodium inosine diphosphate
Molecular Weight494.1 g/mol
AppearanceWhite to off-white powder

Properties

CAS Number

81012-88-6

Product Name

Inosine-5'-diphosphate trisodium salt

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C10H11N4Na3O11P2

Molecular Weight

494.13 g/mol

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

CPIQGMJSIPVOOS-MSQVLRTGSA-K

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

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